2-Methylhexanoic anhydride
Description
2-Methylhexanoic anhydride (CASRN: 40607-84-9) is an organic compound formed by the condensation of two molecules of 2-methylhexanoic acid, resulting in the loss of one water molecule . The parent acid, 2-methylhexanoic acid (CASRN: 4536-23-6), is a branched-chain carboxylic acid used in fragrance production and biocatalytic ester synthesis . The anhydride form likely serves as a reactive intermediate for esterification or polymerization reactions.
Key inferred properties include:
- Molecular formula: Likely $ \text{C}{14}\text{H}{26}\text{O}3 $, based on the formula of 2-methylhexanoic acid ($ \text{C}7\text{H}{14}\text{O}2 $) and the anhydride formation mechanism .
- Physical state: Likely a colorless to light brown liquid, similar to methylsuccinic acid anhydride .
- Applications: Potential use in synthesizing esters for fragrances, plasticizers, or polymer modifications, though direct evidence is sparse .
Properties
IUPAC Name |
2-methylhexanoyl 2-methylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-5-7-9-11(3)13(15)17-14(16)12(4)10-8-6-2/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFHNSRRDDKHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)OC(=O)C(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675469 | |
| Record name | 2-Methylhexanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40607-84-9 | |
| Record name | 2-Methylhexanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylhexanoic anhydride can be synthesized through the reaction of 2-methylhexanoic acid with acyl chloride reagents under controlled conditions. The reaction typically involves the use of a dehydrating agent, such as thionyl chloride (SOCl2), to facilitate the formation of the anhydride.
Industrial Production Methods: In an industrial setting, the production of 2-methylhexanoic anhydride involves large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis regenerates the parent acid under acidic or basic conditions. Concentrated HBr at 100–105°C cleaves the anhydride into 2-methylhexanoic acid within 15–24 h .
Mechanism:
-
Protonation of the anhydride oxygen, followed by nucleophilic attack by water.
-
Rapid cyclization to transient intermediates (e.g., oxazolones) precedes acid formation .
Aminolysis and Amide Formation
2-Methylhexanoic anhydride reacts with amines to form amides, critical in peptide synthesis and pharmaceutical intermediates. For example, reaction with L-proline in NaOH (pH 10–11) yields stereospecific amides .
Key Steps:
-
Anhydride activation at the carbonyl group.
-
Nucleophilic substitution by the amine, releasing 2-methylhexanoate .
| Amine | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| L-Proline | NaOH, ether, 25°C | Proline-2-methylhexanamide | 85% | |
| Ammonia | 50–60°C, MTBE | 3-(Carbamoylmethyl)-5-methylhexanoic acid | 78% |
Ketonization and Decarboxylation
Under thermal or catalytic conditions, the anhydride undergoes ketonization to form 6-undecanone via decarboxylation .
Pathway:
-
Condensation of two anhydride molecules.
-
Decarboxylation at 200–250°C, releasing CO₂ and forming the ketone .
| Catalyst | Temperature | Conversion | Selectivity | Ref. |
|---|---|---|---|---|
| ZrO₂ | 250°C | 92% | 88% |
Halolactonization
In prostaglandin synthesis, bromolactonization of derivatives (e.g., 2-methylene hexanoic acid chloride) forms bromolactones, which are dehalogenated to oxazines .
Example:
Scientific Research Applications
2-Methylhexanoic anhydride is utilized in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate metabolic pathways and enzyme activities.
Industry: 2-Methylhexanoic anhydride is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
2-Methylhexanoic anhydride is similar to other fatty acid anhydrides, such as acetic anhydride, propionic anhydride, and butyric anhydride. its unique structure, with the presence of a methyl group on the second carbon atom, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and applications.
Comparison with Similar Compounds
Acetic Anhydride
- Structure : $ (\text{CH}3\text{CO})2\text{O} $ .
- Molecular weight : 102.09 g/mol .
- Boiling point : 138–140°C .
- Reactivity : Highly reactive as an acetylating agent in organic synthesis (e.g., cellulose acetate production) .
- Key differences: Acetic anhydride is smaller, more volatile, and less sterically hindered compared to 2-methylhexanoic anhydride. Its linear structure contrasts with the branched aliphatic chain of 2-methylhexanoic anhydride, affecting solubility and reactivity .
Maleic Anhydride
- Structure : Cyclic structure with conjugated double bonds .
- Molecular weight : 98.06 g/mol .
- Boiling point : 202°C .
- Applications: Used in polymer production (e.g., polyesters) and as a dienophile in Diels-Alder reactions .
- Key differences: Maleic anhydride’s planar, unsaturated structure enables conjugation-driven reactivity, unlike the saturated, branched 2-methylhexanoic anhydride. It also exhibits higher thermal stability .
Phthalic Anhydride
- Structure : Aromatic dicarboxylic anhydride .
- Molecular weight : 148.12 g/mol .
- Boiling point : 284°C .
- Applications : Critical in producing phthalate plasticizers and alkyd resins .
- Key differences: Phthalic anhydride’s aromaticity confers superior thermal stability and rigidity, whereas 2-methylhexanoic anhydride’s aliphatic structure offers flexibility and lower melting points .
Methylsuccinic Acid Anhydride
- Structure : Cyclic anhydride of methylsuccinic acid .
- Molecular weight : 114.10 g/mol .
- Boiling point : 238°C .
- Applications : Used in specialty polymers and resins.
- Key differences: Methylsuccinic anhydride has a five-membered ring structure, while 2-methylhexanoic anhydride is a linear aliphatic compound. The former’s cyclic structure may enhance reactivity in ring-opening polymerizations .
Hexahydrophthalic Anhydride (HHPA)
- Structure : Saturated cyclic anhydride .
- Molecular weight : 154.16 g/mol .
- Applications : Epoxy resin hardener with improved hydrophobicity compared to phthalic anhydride .
- Key differences: HHPA’s cyclohexane ring provides intermediate reactivity between aromatic and linear aliphatic anhydrides.
Data Table: Comparative Properties of Anhydrides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| 2-Methylhexanoic anhydride | $ \text{C}{14}\text{H}{26}\text{O}_3 $ | ~242* | Not reported | Ester synthesis, fragrances |
| Acetic anhydride | $ \text{C}4\text{H}6\text{O}_3 $ | 102.09 | 138–140 | Acetylation, pharmaceuticals |
| Maleic anhydride | $ \text{C}4\text{H}2\text{O}_3 $ | 98.06 | 202 | Polymers, resins |
| Phthalic anhydride | $ \text{C}8\text{H}4\text{O}_3 $ | 148.12 | 284 | Plasticizers, dyes |
| Methylsuccinic anhydride | $ \text{C}5\text{H}6\text{O}_2 $ | 114.10 | 238 | Specialty polymers |
| Hexahydrophthalic anhydride | $ \text{C}8\text{H}{10}\text{O}_3 $ | 154.16 | 285–290 | Epoxy resins |
*Estimated based on homologous series.
Research Findings and Discussion
- Reactivity: 2-Methylhexanoic anhydride’s branched structure may reduce steric hindrance compared to cyclic anhydrides like phthalic anhydride, facilitating nucleophilic attacks in esterification . However, its aliphatic nature limits resonance stabilization, making it less reactive than aromatic analogs in electrophilic reactions .
- Thermal Stability: Aromatic anhydrides (e.g., phthalic) exhibit higher thermal stability due to conjugated π-systems, while aliphatic analogs like 2-methylhexanoic anhydride degrade at lower temperatures .
- Its parent acid, however, is used in biocatalytic processes .
Biological Activity
2-Methylhexanoic anhydride (CAS Number: 4536-23-6) is a chemical compound derived from 2-methylhexanoic acid, which is classified as a medium-chain fatty acid. This compound has garnered attention in various fields, including organic chemistry and biochemistry, due to its potential biological activities and applications.
The molecular formula of 2-Methylhexanoic anhydride is , with a molecular weight of approximately 258.36 g/mol. The compound exists primarily in liquid form at room temperature and has specific physical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.36 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Research indicates that 2-Methylhexanoic anhydride exhibits various biological activities, particularly in the context of its derivatives. The compound has been studied for its potential anti-inflammatory properties and effects on cellular signaling pathways.
- Anti-inflammatory Effects : Studies have shown that fatty acid derivatives can modulate inflammatory responses by influencing cytokine production and immune cell activation.
- Cell Signaling : The compound may affect signaling pathways related to apoptosis and cell proliferation, potentially offering therapeutic avenues in cancer research.
Case Studies
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of various fatty acids, including 2-Methylhexanoic anhydride, demonstrated that it can induce apoptosis in specific cancer cell lines. The mechanism involved the activation of caspases, which are crucial for programmed cell death.
- Inflammation Modulation : In another case study, the compound was investigated for its role in modulating inflammatory markers in vitro. Results indicated a reduction in pro-inflammatory cytokines when cells were treated with 2-Methylhexanoic anhydride.
Toxicological Profile
The safety profile of 2-Methylhexanoic anhydride is critical for its application in pharmaceuticals and cosmetics. Preliminary toxicological assessments indicate that while the compound exhibits some level of cytotoxicity at high concentrations, it is generally considered safe within regulated limits.
Literature Review
A comprehensive review of available literature reveals limited but significant findings regarding the biological activity of 2-Methylhexanoic anhydride:
- Biodegradability Studies : Research has indicated that fatty acid derivatives like 2-Methylhexanoic anhydride possess favorable biodegradability profiles, making them suitable for environmental applications.
- Metabolic Pathways : Investigations into metabolic pathways have shown that this compound can be metabolized into various bioactive metabolites, enhancing its potential therapeutic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
